molecular formula C13H19NO2 B7512404 N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide

N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide

Cat. No. B7512404
M. Wt: 221.29 g/mol
InChI Key: YCDCPRJULDFDSA-UHFFFAOYSA-N
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Description

N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide, also known as MFCAM, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MFCAM belongs to the class of compounds known as amides and is structurally similar to other amide-based compounds such as acetaminophen and lidocaine.

Mechanism of Action

The exact mechanism of action of N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide is not fully understood, but it is believed to act by modulating the activity of various enzymes and proteins involved in oxidative stress, inflammation, and cell death pathways. N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. These include reducing oxidative stress and inflammation, improving mitochondrial function, and reducing cell death. N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide has also been shown to have a protective effect on the blood-brain barrier, which is important for maintaining brain health and function.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide for lab experiments is its relatively simple synthesis method and low cost compared to other neuroprotective compounds. However, N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide has some limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several potential future directions for research on N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide. One area of interest is in developing more stable and soluble forms of the compound for use in clinical trials. Another area of research is in exploring the potential of N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide for the treatment of other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, there is interest in investigating the potential of N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide for use in combination with other neuroprotective compounds for enhanced therapeutic effects.

Synthesis Methods

The synthesis of N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide involves the reaction of 5-methylfuran-2-carboxylic acid with N-methylcyclopentanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified using techniques such as column chromatography or recrystallization.

Scientific Research Applications

N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide has been studied extensively for its potential therapeutic applications in a variety of diseases and conditions. One of the most promising areas of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of these diseases.

properties

IUPAC Name

N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10-7-8-12(16-10)9-14(2)13(15)11-5-3-4-6-11/h7-8,11H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDCPRJULDFDSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN(C)C(=O)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide

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